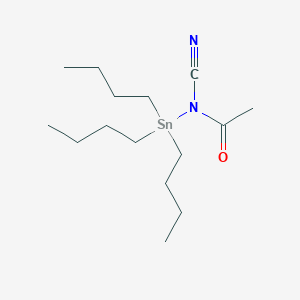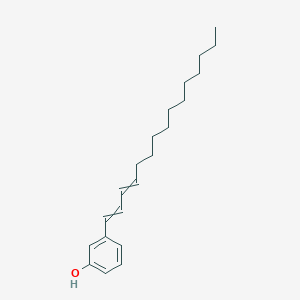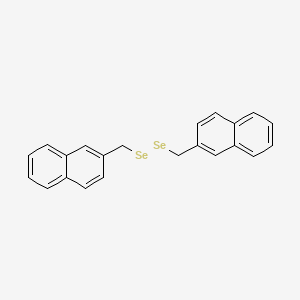
Diselenide, bis(2-naphthalenylmethyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diselenide, bis(2-naphthalenylmethyl) is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 2-naphthalenylmethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diselenides typically involves the reaction of alkyl or aryl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated alkyl selenocyanate in water . This method is advantageous due to its simplicity and high yield. Another approach involves the electrochemical oxidation of diselenide coupling, which is a green and efficient strategy .
Industrial Production Methods: Industrial production of diselenides often employs the use of strong reducing agents such as sodium borohydride or lithium triethylborohydride to reduce selenium compounds . These methods are scalable and can produce large quantities of diselenides for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Diselenide, bis(2-naphthalenylmethyl) undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of diselenides to selenoxides or other higher oxidation states.
Reduction: Diselenides can be reduced back to their corresponding selenols.
Substitution: Diselenides can participate in substitution reactions where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various halides and nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products: The major products of these reactions include selenoxides, selenols, and substituted organoselenium compounds, which have diverse applications in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Diselenide, bis(2-naphthalenylmethyl) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the construction of selenium-containing scaffolds.
Medicine: These compounds are being investigated for their anticancer and chemopreventive activities.
Industry: Diselenides are used in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of diselenide, bis(2-naphthalenylmethyl) involves its redox activity. The compound can undergo oxidation and reduction reactions, which allow it to modulate redox states in biological systems. This redox modulation is crucial for its antioxidant properties and its ability to inhibit certain enzymes . The molecular targets include various enzymes and proteins involved in oxidative stress and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- Diphenyl diselenide
- Dibenzyl diselenide
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Comparison: Diselenide, bis(2-naphthalenylmethyl) is unique due to its specific naphthalenylmethyl groups, which impart distinct electronic and steric properties compared to other diselenides.
Eigenschaften
CAS-Nummer |
53391-03-0 |
|---|---|
Molekularformel |
C22H18Se2 |
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
2-[(naphthalen-2-ylmethyldiselanyl)methyl]naphthalene |
InChI |
InChI=1S/C22H18Se2/c1-3-7-21-13-17(9-11-19(21)5-1)15-23-24-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14H,15-16H2 |
InChI-Schlüssel |
PBDAZKKNFKNBHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C[Se][Se]CC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


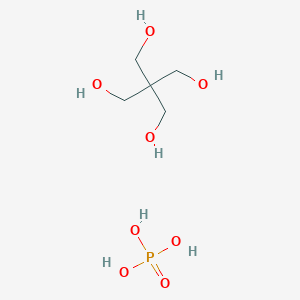



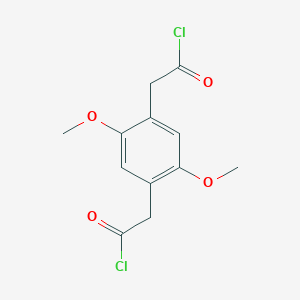
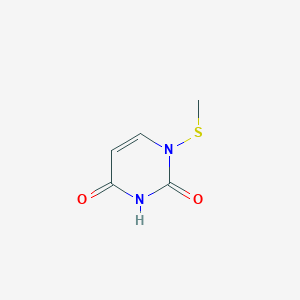
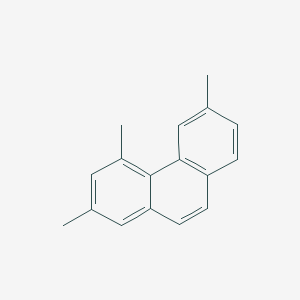
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
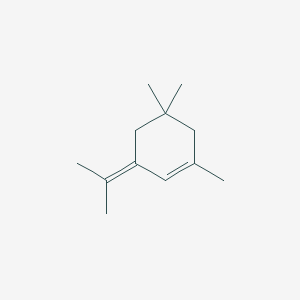
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)
